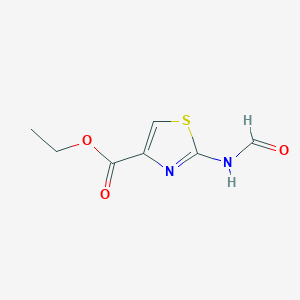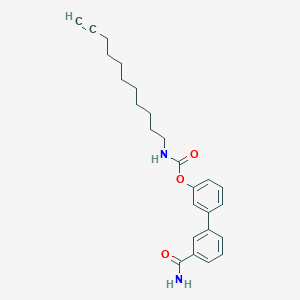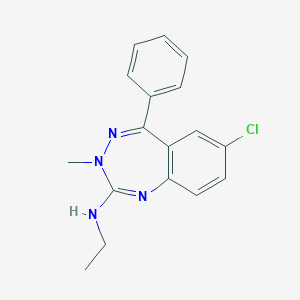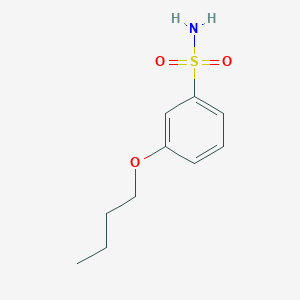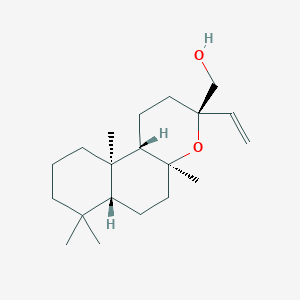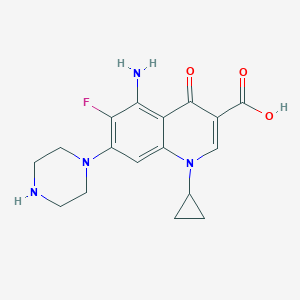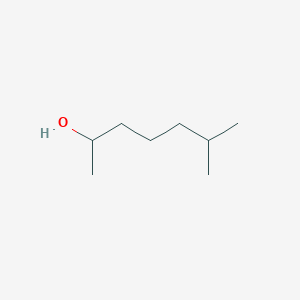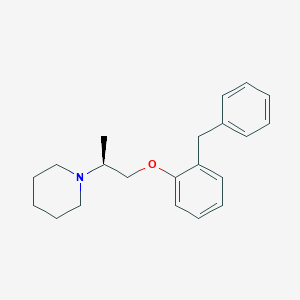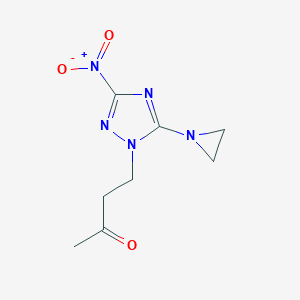
5-(1-Aziridinyl)-3-nitro-1-(3-oxo-1-butyl)-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Aziridinyl)-3-nitro-1-(3-oxo-1-butyl)-1,2,4-triazole, commonly known as AZT, is a synthetic compound that has been extensively studied for its potential applications in the field of cancer treatment. AZT is a triazole derivative that has been shown to possess anti-tumor activity, making it a promising candidate for the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of AZT is not fully understood. However, it is believed that AZT exerts its anti-tumor activity by inducing DNA damage and inhibiting DNA synthesis. This leads to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.
Biochemische Und Physiologische Effekte
AZT has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage, inhibit DNA synthesis, and induce cell cycle arrest and apoptosis. AZT has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of AZT is its anti-tumor activity. This makes it a promising candidate for the development of new cancer therapies. However, one of the main limitations of AZT is its potential toxicity. AZT has been shown to have toxic effects on normal cells, which can limit its use in cancer treatment.
Zukünftige Richtungen
There are a number of future directions for research on AZT. One area of research is the development of new AZT derivatives that are less toxic and more effective in treating cancer. Another area of research is the identification of biomarkers that can predict the response of cancer cells to AZT treatment. Additionally, research is needed to better understand the mechanism of action of AZT and to identify potential drug targets for the development of new cancer therapies.
Synthesemethoden
The synthesis of AZT involves the reaction of 1,2,4-triazole with butyraldehyde and nitromethane, followed by the addition of aziridine. The resulting compound is then purified through a series of chromatographic techniques to obtain pure AZT.
Wissenschaftliche Forschungsanwendungen
AZT has been extensively studied for its potential applications in the field of cancer treatment. It has been shown to possess anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. AZT has also been shown to be effective in inhibiting tumor growth in animal models of cancer.
Eigenschaften
CAS-Nummer |
118648-66-1 |
|---|---|
Produktname |
5-(1-Aziridinyl)-3-nitro-1-(3-oxo-1-butyl)-1,2,4-triazole |
Molekularformel |
C8H11N5O3 |
Molekulargewicht |
225.2 g/mol |
IUPAC-Name |
4-[5-(aziridin-1-yl)-3-nitro-1,2,4-triazol-1-yl]butan-2-one |
InChI |
InChI=1S/C8H11N5O3/c1-6(14)2-3-12-8(11-4-5-11)9-7(10-12)13(15)16/h2-5H2,1H3 |
InChI-Schlüssel |
IIBYIUDIVZPZKG-UHFFFAOYSA-N |
SMILES |
CC(=O)CCN1C(=NC(=N1)[N+](=O)[O-])N2CC2 |
Kanonische SMILES |
CC(=O)CCN1C(=NC(=N1)[N+](=O)[O-])N2CC2 |
Andere CAS-Nummern |
118648-66-1 |
Synonyme |
5-(1-aziridinyl)-3-nitro-1-(3-oxo-1-butyl)-1,2,4-triazole RB 6162 RB-6162 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



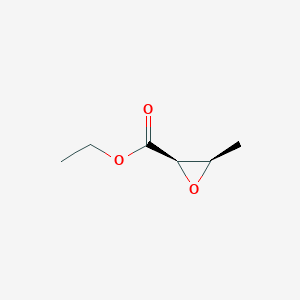

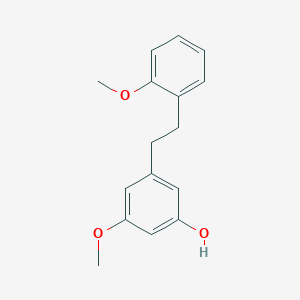
![1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid](/img/structure/B49900.png)
![Diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate](/img/structure/B49901.png)
